molecular formula C11H15NOS B1532863 (R,E)-N-benzylidene-2-methylpropane-2-sulfinamide CAS No. 186249-76-3

(R,E)-N-benzylidene-2-methylpropane-2-sulfinamide

Cat. No. B1532863
CAS RN: 186249-76-3
M. Wt: 209.31 g/mol
InChI Key: KHEXSXPVKHWNOZ-CQSZACIVSA-N
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Description

(R,E)-N-benzylidene-2-methylpropane-2-sulfinamide, also known as benzylidene-2-methylpropane-2-sulfinamide (BMPSA) is an organic compound that has been extensively studied in the field of organic chemistry. It is a versatile compound with numerous applications in the synthesis of organic compounds, pharmaceuticals, and other applications. In particular, BMPSA has been used as a reagent in the synthesis of various organic compounds, as well as in the synthesis of pharmaceuticals.

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

  • Enantiomeric Synthesis : The alkyl radical addition reaction to ortho-X-substituted N-(benzylidene)-2-methylpropane-2-sulfinamides is highly diastereoselective. This process is used for synthesizing enantiomerically pure α-(tert-butyl)-ortho-hydroxy- and -ortho-methoxybenzylamines and isoindolin-1-ones (Fernández‐Salas et al., 2014).

Mechanistic Insights in Chemical Reactions

  • Understanding Reaction Mechanisms : Detailed computational analysis of the asymmetric nucleophilic 1,2-addition of (S)-N-benzylidene-2-methylpropane-2-sulfinamide with methylmagnesium bromide and methyllithium provides insights into diastereomeric ratios and factors determining the reaction's stereoselectivity (Hennum et al., 2014).

Chromatographic Studies

  • Chiral Separation : Enantioseparation of chiral sulfinamide derivatives, including N-benzylidene-2-methylpropane-2-sulfinamide, on polysaccharide-based chiral stationary phases (CSPs) highlights their significance in chemical analysis and chiral recognition (Zeng et al., 2018).

Microwave-assisted Synthesis

  • Efficient Synthesis Techniques : The microwave-assisted, solvent-free synthesis of enantiomerically pure N-(tert-butylsulfinyl)imines demonstrates an environmentally friendly and efficient approach for preparing a variety of sulfinyl aldimines and ketimines (Collados et al., 2012).

Asymmetric Synthesis of Amines

  • Application in Asymmetric Synthesis : The asymmetric synthesis of α-substituted benzylamines using chiral benzylidene sulfinamides derived from recoverable precursors showcases the application of these compounds in producing chiral amines (Hose et al., 1996).

Addition Reactions for Amino Acids Synthesis

  • Synthesis of β- and γ-Amino Acids : Chiral N-benzylidene-p-toluenesulfinamides are utilized in stereoselective addition reactions, leading to the efficient synthesis of chiral β- and γ-amino acids (Hua et al., 1991).

properties

IUPAC Name

(R)-N-benzylidene-2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEXSXPVKHWNOZ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 67391006

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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